7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole
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Overview
Description
7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological activities, making them important in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the reaction of tert-butyl and dimethyl-substituted precursors under controlled conditions. One common method includes the use of tert-butyl(dimethyl)silyl chloride and a suitable indole precursor in the presence of a base such as sodium hydride .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Electrophiles like halogens or nitro groups in the presence of Lewis acids.
Major Products: The major products formed from these reactions include various substituted indoles, oxo derivatives, and dihydro derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 1H-Indole, 2,3-dihydro-
- 1H-Indole, 2,3-dimethyl-
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Comparison: 7-tert-butyl-3,3-dimethyl-2,3-dihydro-1H-indole is unique due to its specific tert-butyl and dimethyl substitutions, which confer distinct chemical and biological properties. Compared to other indole derivatives, it may exhibit different reactivity and biological activities, making it valuable for specific research and industrial applications .
Properties
CAS No. |
205241-96-9 |
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Molecular Formula |
C14H21N |
Molecular Weight |
203.32 g/mol |
IUPAC Name |
7-tert-butyl-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C14H21N/c1-13(2,3)10-7-6-8-11-12(10)15-9-14(11,4)5/h6-8,15H,9H2,1-5H3 |
InChI Key |
LXVNOOGOLMSCGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=CC=C2C(C)(C)C)C |
Origin of Product |
United States |
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